molecular formula C38H52Br2N2O4 B8242898 4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B8242898
M. Wt: 760.6 g/mol
InChI Key: NGMRSRDSJKPEIM-UHFFFAOYSA-N
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Description

4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with the molecular formula C38H52Br2N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of butyloctyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove bromine atoms or reduce other functional groups.

    Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions typically occur under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while substitution reactions may produce various substituted phenanthroline derivatives.

Scientific Research Applications

4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It can be used in the study of molecular interactions and as a probe in biochemical assays.

    Industry: It is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. The compound can bind to certain proteins or nucleic acids, altering their function and activity. The pathways involved may include signal transduction, gene expression regulation, and enzymatic activity modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific butyloctyl substituents, which impart distinct physical and chemical properties. These properties can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specialized applications in organic electronics and materials science.

Properties

IUPAC Name

2,9-dibromo-6,13-bis(2-butyloctyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52Br2N2O4/c1-5-9-13-15-19-25(17-11-7-3)23-41-35(43)27-21-30(40)34-32-28(22-29(39)33(31(27)32)37(41)45)36(44)42(38(34)46)24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMRSRDSJKPEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCC)CCCCCC)Br)C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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